molecular formula C8H5N3 B6314332 1H-Pyrrolo[2,3-c]pyridine-2-carbonitrile CAS No. 40068-77-7

1H-Pyrrolo[2,3-c]pyridine-2-carbonitrile

Cat. No. B6314332
CAS RN: 40068-77-7
M. Wt: 143.15 g/mol
InChI Key: PJPLHOOBFJSUFS-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-c]pyridine-2-carbonitrile is a chemical compound with potential applications in various fields. It’s a derivative of pyrrolopyridine, a class of compounds known for their potent activities against FGFR1, 2, and 3 . These compounds play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .

Scientific Research Applications

Anticancer Activities

1H-Pyrrolo[2,3-c]pyridine derivatives have been designed and synthesized as colchicine-binding site inhibitors . Preliminary biological evaluations showed that most of these compounds displayed moderate to excellent antitumor activities against three cancer cell lines (HeLa, SGC-7901, and MCF-7) in vitro .

Tubulin Polymerization Inhibition

These derivatives potently inhibited tubulin polymerization at certain concentrations . Immunostaining assays revealed that these compounds remarkably disrupted tubulin microtubule dynamics .

Cell Cycle Arrest and Apoptosis Induction

Cell cycle studies and cell apoptosis analyses demonstrated that these compounds significantly caused G2/M phase cell cycle arrest and apoptosis .

MPS1 Inhibition

1H-Pyrrolo[2,3-c]pyridine derivatives have been used to design and optimize potent and selective MPS1 inhibitors . These inhibitors stabilize an inactive conformation of MPS1 with the activation loop ordered in a manner incompatible with ATP and substrate-peptide binding .

Antiproliferative Activity

1H-Pyrrolo[2,3-c]pyridine derivatives have shown potent antiproliferative activity against Hep3B cells .

Inhibitory Effect Against FMS Kinase

Pyrrolo[3,2-c]pyridine derivatives show inhibitory effect against FMS kinase and are promising candidates for anticancer and antiarthritic drug development .

Inhibitory Activity Against Different Cancer Cell Lines

Recent studies have shown that 1H-Pyrrolo[2,3-b]pyridine analogues have inhibitory activity against different cancer cell lines .

Potential for Oral Bioavailability

These compounds display a favorable oral pharmacokinetic profile, showing dose-dependent inhibition of MPS1 in an HCT116 human tumor xenograft model . This makes them an attractive tool compound to further elucidate the therapeutic potential of MPS1 inhibition .

properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-4-7-3-6-1-2-10-5-8(6)11-7/h1-3,5,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPLHOOBFJSUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=C(N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrolo[2,3-c]pyridine-2-carbonitrile

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